(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one
Brand Name: Vulcanchem
CAS No.: 1799964-66-1
VCID: VC5386543
InChI: InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+
SMILES: C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O
Molecular Formula: C13H10O6
Molecular Weight: 262.217

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one

CAS No.: 1799964-66-1

Cat. No.: VC5386543

Molecular Formula: C13H10O6

Molecular Weight: 262.217

* For research use only. Not for human or veterinary use.

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one - 1799964-66-1

Specification

CAS No. 1799964-66-1
Molecular Formula C13H10O6
Molecular Weight 262.217
IUPAC Name 6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one
Standard InChI InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+
Standard InChI Key KBZZJHPTCGVLDQ-HNQUOIGGSA-N
SMILES C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Hispidin features a 2-pyrone ring substituted with hydroxyl groups at positions 3, 4, and 6, with a trans-configured styryl group at C-6 (Figure 1). The (E)-stereochemistry of the styryl moiety is critical for its biological activity and interaction with enzymes .

Molecular Formula: C₁₃H₁₀O₅
Molecular Weight: 246.21 g/mol
IUPAC Name: 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxy-2H-pyran-2-one .

Physicochemical Properties

PropertyValueSource
Melting Point240–242°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in water
UV-Vis Absorptionλₘₐₓ = 320 nm (pH-dependent)
pKa Values~7.2 (phenolic hydroxyls)

The compound’s fluorescence and pH-dependent spectral shifts make it suitable for optical studies . Its instability in alkaline conditions necessitates storage in acidic buffers .

Synthesis and Biosynthesis Pathways

Chemical Synthesis

Hispidin is synthesized via aldol condensation between caffeic acid derivatives and 4-hydroxy-6-methyl-2-pyrone, followed by oxidative cyclization . Key methods include:

MethodConditionsYield (%)Reference
Aldol CondensationNaOH, ethanol, 60°C, 12h45
Enzymatic HydroxylationHispidin 3-hydroxylase, NADPH90

Enzymatic routes using fungal monooxygenases (e.g., Mycena chlorophos McH3H) offer higher regioselectivity for 3-hydroxyhispidin, a luciferin precursor .

Biosynthesis in Fungi

In bioluminescent fungi, hispidin is biosynthesized via:

  • Polyketide Pathway: Caffeic acid undergoes β-oxidation and cyclization to form hispidin .

  • Hydroxylation: McH3H catalyzes NADPH-dependent 3-hydroxylation to yield 3-hydroxyhispidin (fungal luciferin) .

Biological Activities and Mechanisms

Antioxidant and Anti-inflammatory Effects

Hispidin scavenges reactive oxygen species (ROS) via its catechol and α,β-unsaturated ketone moieties . It inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

MechanismCell Line TestedIC₅₀ (μM)Reference
Apoptosis InductionHepG2 (liver cancer)12.3
Angiogenesis InhibitionHUVEC (endothelial cells)8.7

Hispidin downregulates VEGF and MMP-9, impeding tumor metastasis .

Role in Fungal Bioluminescence

Hispidin is a precursor to 3-hydroxyhispidin, the luciferin in Mycena chlorophos. McH3H hydroxylates hispidin in an NADPH/O₂-dependent reaction, producing light-emitting oxyluciferin .

Applications and Industrial Relevance

Therapeutic Applications

  • Neuroprotection: Modulates Nrf2/ARE pathways to combat oxidative stress in neurodegenerative diseases .

  • Antidiabetic Effects: Enhances GLUT4 translocation in adipocytes, improving glucose uptake .

Bioluminescence Imaging

Engineered McH3H variants enable NADH-dependent hispidin hydroxylation, expanding bioluminescence tools for live-cell imaging .

Stability and Degradation

Hispidin degrades under UV light and alkaline conditions, forming quinones and dimers . Stabilization strategies include:

  • Lyophilization: Retains 95% activity after 6 months .

  • Encapsulation: Poly(lactic-co-glycolic acid) nanoparticles enhance bioavailability .

Comparative Analysis with Structural Analogs

CompoundStructure DifferenceActivity Comparison
3-HydroxyhispidinAdditional 3-OH groupBioluminescence substrate
4-MethoxyhispidinMethoxy at C-4Reduced antioxidant capacity
BisnoryangoninShorter styryl chainCompetitive luciferase inhibitor

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